6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine
Description
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organoboron compound featuring a pyridine core substituted with bromo (Br) at position 6, fluoro (F) at position 2, and a pinacol boronate ester at position 2. This structure enables its participation in Suzuki-Miyaura cross-coupling reactions, a cornerstone of modern synthetic chemistry for constructing biaryl and heteroaryl systems . The electron-withdrawing bromo and fluoro substituents enhance the electrophilicity of the pyridine ring, facilitating nucleophilic aromatic substitution or transition-metal-catalyzed coupling reactions.
The compound is primarily utilized as an intermediate in pharmaceutical synthesis, particularly for cholinergic drugs targeting gastrointestinal disorders . Its boronate ester moiety also makes it valuable in materials science, such as in organic electroluminescent devices . Additionally, pyridine-based boronic esters have been employed in fluorescence probes for detecting biomarkers like H₂O₂, leveraging their reactivity with peroxides .
Properties
IUPAC Name |
6-bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14BBrFNO2/c1-10(2)11(3,4)17-12(16-10)7-5-6-8(13)15-9(7)14/h5-6H,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAJSHFMJZASPHX-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=C(N=C(C=C2)Br)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14BBrFNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40694422 | |
| Record name | 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
301.95 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1310404-04-6 | |
| Record name | 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40694422 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine typically involves the borylation of a halogenated pyridine derivative. One common method is the palladium-catalyzed borylation of 6-bromo-2-fluoropyridine using bis(pinacolato)diboron as the boron source. The reaction is carried out under inert atmosphere conditions, often in the presence of a base such as potassium carbonate, and a palladium catalyst like Pd(dppf)Cl₂ (dppf = 1,1’-bis(diphenylphosphino)ferrocene). The reaction mixture is typically heated to promote the formation of the boronic ester .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: This is the most common reaction involving this compound, where it reacts with aryl or vinyl halides in the presence of a palladium catalyst to form carbon-carbon bonds.
Oxidation and Reduction: The boronic ester group can be oxidized to form the corresponding boronic acid, which can further undergo various transformations.
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh₃)₄), bases (e.g., K₂CO₃), and solvents (e.g., toluene, ethanol) are commonly used.
Oxidation: Hydrogen peroxide or other oxidizing agents can be used to convert the boronic ester to boronic acid.
Substitution: Nucleophiles such as amines or thiols can be used to replace the bromine atom.
Major Products
Suzuki-Miyaura Coupling: The major products are biaryl compounds or other coupled products depending on the reactants used.
Oxidation: The major product is the corresponding boronic acid.
Substitution: The major products are the substituted pyridine derivatives.
Scientific Research Applications
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine has a wide range of applications in scientific research:
Biology: The compound can be used in the synthesis of biologically active molecules, including potential drug candidates.
Medicine: It is involved in the development of new therapeutic agents due to its ability to form stable carbon-carbon bonds.
Mechanism of Action
The mechanism of action of 6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine primarily involves its role as a reagent in cross-coupling reactions. The boronic ester group undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the desired carbon-carbon bond . The bromine and fluorine atoms on the pyridine ring can also participate in various substitution reactions, enhancing the compound’s versatility in organic synthesis.
Comparison with Similar Compounds
Comparison with Similar Compounds
The structural and functional uniqueness of 6-bromo-2-fluoro-3-(dioxaborolan-2-yl)pyridine is best understood through comparison with analogous pyridine-based boronic esters. Below is a detailed analysis:
Substituent Position and Electronic Effects
- Electronic Effects : The target compound's 2-fluoro substituent is strongly electron-withdrawing, activating the pyridine ring for cross-coupling at position 3. In contrast, 2-methoxy-6-Bpin pyridine has an electron-donating methoxy group, reducing electrophilicity and altering reaction pathways.
Reactivity in Cross-Coupling Reactions
The target compound’s bromo and boronate groups are positioned for sequential functionalization. For example:
Suzuki Coupling : The boronate at position 3 reacts first with aryl halides, followed by substitution of the bromo group at position 2. This contrasts with 3-bromo-5-Bpin pyridine , where bromo at position 3 limits regioselectivity.
Nucleophilic Aromatic Substitution : The 2-fluoro group enhances reactivity at position 3, enabling efficient displacement reactions. Compounds lacking electron-withdrawing groups (e.g., 2-methoxy derivatives ) show lower reactivity.
Physical Properties and Stability
- Melting Points : The target compound’s melting point is unreported, but 3-substituted analogs like 3-(dioxaborolan-2-yl)pyridine melt at 103–108°C , suggesting comparable stability.
- Solubility : Boronate esters are typically soluble in polar aprotic solvents (e.g., THF, DMF), but the 2-fluoro group may reduce solubility compared to methoxy-substituted derivatives .
Biological Activity
6-Bromo-2-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine is a heterocyclic organic compound that has garnered interest due to its unique structural features and potential applications in organic synthesis and medicinal chemistry. This compound contains a pyridine ring with bromine and fluorine substituents as well as a boronate ester group, which enhances its reactivity and versatility. The molecular formula is with a molecular weight of approximately 318.40 g/mol.
The presence of halogens (bromine and fluorine) in this compound allows for diverse chemical reactivity, making it suitable for various synthetic applications. The boronate ester group is particularly notable for its role in transition-metal-catalyzed reactions. This section outlines the chemical properties relevant to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₄BBrFNO₂ |
| Molecular Weight | 318.40 g/mol |
| Melting Point | Not specified |
| Solubility | Soluble in organic solvents |
Biological Activity Overview
While specific biological activities of this compound have not been extensively documented, related pyridine derivatives have shown potential in various biological applications. Compounds with similar structures have been investigated for their roles in targeting the cholinergic system and other biological targets.
Potential Biological Applications
- Cholinergic System Targeting : Similar pyridine derivatives have been explored for their effects on the cholinergic system, which is crucial for treating gastrointestinal diseases.
- Catalytic Activity : The compound's structure allows it to participate in various catalytic reactions that can lead to biologically active compounds.
- Reactivity Studies : Interaction studies focus on its reactivity with other chemical species during synthetic pathways.
Case Studies and Research Findings
Recent studies have highlighted the potential of compounds structurally similar to this compound in various biological contexts:
- DYRK1A Inhibition : A study on related compounds demonstrated significant inhibitory activity against dual-specificity tyrosine-phosphorylation-regulated kinase 1A (DYRK1A), with nanomolar-level potency observed in enzymatic assays .
- GSK-3β Inhibition : Another research highlighted the importance of halogen substitutions in enhancing the inhibitory activity against glycogen synthase kinase 3 beta (GSK-3β). The presence of fluorine was noted to restore hydrogen bond interactions crucial for binding .
Comparative Analysis with Similar Compounds
The following table compares this compound with structurally similar compounds regarding their biological activities:
| Compound Name | Structural Features | Biological Activity Potential |
|---|---|---|
| This compound | Bromine at 6-position; Fluorine at 2-position | Potential cholinergic activity; catalytic applications |
| 2-Bromo-3-methoxyphenylboronic acid pinacol ester | Methoxy group instead of fluorine | Moderate reactivity; potential medicinal applications |
| 6-Chloro-3-methylpyridine derivative | Chlorine at 6-position | Enhanced reactivity; explored for anti-cancer properties |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
